Synthesis and characterization of 2,6-Dimethyl-1,8-naphthyridine
Synthesis and characterization of 2,6-Dimethyl-1,8-naphthyridine
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethyl-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dimethyl-1,8-naphthyridine. The core of this molecule is a nitrogen-containing heterocyclic compound, a scaffold that is of significant interest in medicinal chemistry and materials science due to the diverse biological and optical properties of its derivatives.[1][2] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and a structured approach to its characterization.
Synthesis of 2,6-Dimethyl-1,8-naphthyridine
The most common and versatile method for the synthesis of the 1,8-naphthyridine core is the Friedländer Annulation.[2][3] This reaction involves an acid or base-catalyzed condensation followed by a cyclodehydration between an aromatic 2-aminoaldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group.[4] For the synthesis of 2,6-Dimethyl-1,8-naphthyridine, the logical precursors are 2-Amino-6-methylnicotinaldehyde and an acetone equivalent.
Recent advancements in green chemistry have led to the development of more environmentally benign protocols, utilizing water as a solvent or solvent-free conditions, which offer high yields, operational simplicity, and reduced pollution.[1][4][5]
Logical Synthesis Pathway
The synthesis of 2,6-Dimethyl-1,8-naphthyridine via the Friedländer Annulation is depicted below. The reaction proceeds through an initial aldol-type condensation between the amino group of 2-amino-6-methylnicotinaldehyde and the α-carbon of acetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic naphthyridine ring system.
Caption: Friedländer synthesis of 2,6-Dimethyl-1,8-naphthyridine.
Experimental Protocols
While a specific protocol for 2,6-dimethyl-1,8-naphthyridine is not detailed in the surveyed literature, the following is a representative experimental protocol adapted from highly efficient, green methodologies reported for structurally similar 1,8-naphthyridines.[1][5]
Protocol: Water-Based Synthesis Catalyzed by Choline Hydroxide
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Reaction Setup: To a 25 mL round-bottom flask, add 2-amino-6-methylnicotinaldehyde (10 mmol, 1.36 g) and acetone (10 mmol, 0.74 mL).
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Solvent and Catalyst Addition: Add 10 mL of deionized water to the flask, followed by choline hydroxide (1 mol%, ~0.06 mL of a 45% wt. solution in water).
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Reaction Execution: Equip the flask with a magnetic stir bar and a reflux condenser. Stir the reaction mixture vigorously under a nitrogen atmosphere in a preheated water bath at 50°C.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 6-10 hours.[1]
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Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.
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Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, recrystallize the crude product from a suitable solvent like ethanol or acetonitrile to obtain the pure 2,6-Dimethyl-1,8-naphthyridine.
Data Presentation: Synthesis Methodologies
The following table summarizes various catalytic systems that have been successfully employed for the Friedländer synthesis of 1,8-naphthyridine derivatives.
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Key Features |
| Choline Hydroxide | Water | 50°C | 6-10 h | >90% | Gram-scale synthesis, metal-free, green solvent.[1][5] |
| CeCl₃·7H₂O | Solvent-Free | Room Temp. | 10-20 min | ~95% | Solvent-free grinding, rapid, reusable catalyst.[4] |
| [Bmmim][Im] | Ionic Liquid | 80°C | 24 h | High | Green solvent and catalyst, reusable.[2][6] |
| Traditional Methods | Alcohols/DMF | Reflux | 12-48 h | Variable | Often require harsh acid/base catalysts and organic solvents.[2][4] |
Characterization of 2,6-Dimethyl-1,8-naphthyridine
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of physical measurements and spectroscopic analysis.
Characterization Workflow
The logical workflow for the characterization of the final product is outlined in the diagram below.
Caption: Workflow for the characterization of 2,6-Dimethyl-1,8-naphthyridine.
Physicochemical Properties
The fundamental properties of the target compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Expected to be a solid at room temperature.[7] |
| CAS Number | 14757-45-0 |
Spectroscopic Data
The following tables outline the expected spectroscopic data for 2,6-Dimethyl-1,8-naphthyridine based on its chemical structure and data from similar compounds.
Table: ¹H NMR Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | Doublet | 1H | Aromatic H (H4 or H5) |
| ~7.8-8.2 | Doublet | 1H | Aromatic H (H5 or H4) |
| ~7.2-7.5 | Singlet/Doublet | 1H | Aromatic H (H3 or H7) |
| ~7.0-7.3 | Singlet/Doublet | 1H | Aromatic H (H7 or H3) |
| ~2.6-2.8 | Singlet | 3H | Methyl H (C2-CH₃) |
| ~2.5-2.7 | Singlet | 3H | Methyl H (C6-CH₃) |
Table: ¹³C NMR Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-165 | C2, C8a |
| ~150-155 | C4a, C6 |
| ~135-140 | C4, C5 |
| ~120-125 | C3, C7 |
| ~20-25 | C2-CH₃, C6-CH₃ |
Table: IR and Mass Spectrometry Data (Expected)
| Technique | Data Type | Expected Values & Interpretation |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050-3100: Aromatic C-H stretch. ~2900-3000: Aliphatic C-H stretch. ~1580-1620: C=C and C=N ring stretching. ~1400-1500: Aromatic ring vibrations. |
| Mass Spectrometry (EI) | m/z | 158: [M]⁺ (Molecular Ion). 143: [M-CH₃]⁺ (Loss of a methyl group). |
Characterization Protocols
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Melting Point: The melting point is determined using a standard melting point apparatus with a calibrated thermometer. The sample is placed in a capillary tube and heated slowly, with the range from the first appearance of liquid to complete liquefaction being recorded.[4]
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher).[8] The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.[9][10]
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Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.[8]
-
Mass Spectrometry (MS): Low-resolution mass spectra are obtained using an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. connectjournals.com [connectjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,7-Dimethyl-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000014) [hmdb.ca]
- 11. researchgate.net [researchgate.net]
